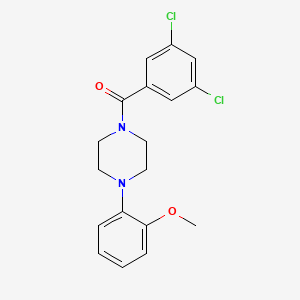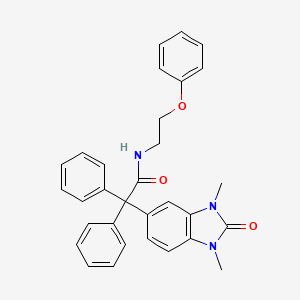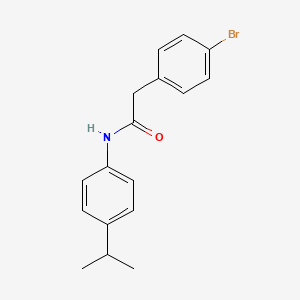
1-(3,5-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(3,5-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
1-(3,5-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine exerts its effects through the modulation of neurotransmitter and cytokine signaling pathways. In the brain, this compound has been shown to modulate the activity of the dopamine transporter, which regulates the uptake of dopamine in the brain. This compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of dopamine signaling and has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as arthritis. This compound has also been shown to modulate the activity of the dopamine transporter, which regulates the uptake of dopamine in the brain.
Advantages and Limitations for Lab Experiments
1-(3,5-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in laboratory experiments. It is a well-characterized compound with a high level of purity and stability. This compound is also relatively easy to synthesize, making it a readily available compound for use in research studies. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-(3,5-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and inflammatory diseases. Further studies are also needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new treatments for various diseases.
Scientific Research Applications
1-(3,5-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, this compound has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine signaling in the brain. This compound has also been shown to have potential therapeutic effects in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
In pharmacology, this compound has been shown to have potential therapeutic applications as an analgesic and anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as arthritis.
properties
IUPAC Name |
(3,5-dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-24-17-5-3-2-4-16(17)21-6-8-22(9-7-21)18(23)13-10-14(19)12-15(20)11-13/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHVGFDUFHCCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-hydroxyethyl)-N-isopropyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4712515.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4712528.png)
![2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4712533.png)


![ethyl 5-benzyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4712563.png)


![N-(4-ethoxybenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4712582.png)

![N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4712589.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4712615.png)
